3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine
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Description
“3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule .
Synthesis Analysis
The synthesis of BCP derivatives has been a subject of interest in recent years . One method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The unique properties of the BCP core present considerable synthetic challenges to the development of such .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives are complex and varied . One notable reaction involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry .Future Directions
The future directions in the study of BCP derivatives, including “3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine”, involve the development of more efficient and versatile synthetic methods . There is also a growing interest in exploring the chemical space of BCP, as it is considered medicinally relevant as a three-dimensional bioisosteric replacement of aromatic moieties .
Properties
IUPAC Name |
3-(3-nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLFWYPGEJGSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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